molecular formula C15H15N3O2 B2741234 2-Propanamido-N-(pyridin-2-YL)benzamide CAS No. 915915-55-8

2-Propanamido-N-(pyridin-2-YL)benzamide

Cat. No.: B2741234
CAS No.: 915915-55-8
M. Wt: 269.304
InChI Key: OZZCAQRFCLRFJS-UHFFFAOYSA-N
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Description

2-(Propanoylamino)-N-pyridin-2-ylbenzamide is an organic compound with a complex structure that includes both amide and pyridine functional groups

Scientific Research Applications

2-(Propanoylamino)-N-pyridin-2-ylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of a compound refers to how it interacts and produces an effect in a system. It is commonly used in the context of pharmacology to describe how a drug works at the molecular level .

Safety and Hazards

Safety and hazards analysis involves understanding the risks associated with the handling and use of the compound. This information is usually available in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

Future directions could involve potential applications, ongoing research, and areas of interest for future studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanamido-N-(pyridin-2-YL)benzamide typically involves the reaction of 2-aminopyridine with benzoyl chloride to form N-pyridin-2-ylbenzamide. This intermediate is then reacted with propanoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Propanoylamino)-N-pyridin-2-ylbenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 2-(Acetylamino)-N-pyridin-2-ylbenzamide
  • 2-(Butanoylamino)-N-pyridin-2-ylbenzamide
  • 2-(Propanoylamino)-N-pyridin-3-ylbenzamide

Uniqueness

2-(Propanoylamino)-N-pyridin-2-ylbenzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the propanoylamino and pyridin-2-yl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-(propanoylamino)-N-pyridin-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-2-14(19)17-12-8-4-3-7-11(12)15(20)18-13-9-5-6-10-16-13/h3-10H,2H2,1H3,(H,17,19)(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZCAQRFCLRFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601345899
Record name 2-(Propanoylamino)-N-pyridin-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601345899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915915-55-8
Record name 2-(Propanoylamino)-N-pyridin-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601345899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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